molecular formula C13H7ClFIO B1358997 3-Chloro-4-fluoro-3'-iodobenzophenone CAS No. 951890-19-0

3-Chloro-4-fluoro-3'-iodobenzophenone

Cat. No. B1358997
CAS RN: 951890-19-0
M. Wt: 360.55 g/mol
InChI Key: FYTQUYIRBYAYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoro-3’-iodobenzophenone is a chemical compound with the IUPAC name (3-chloro-4-fluorophenyl)(3-iodophenyl)methanone . It has a molecular weight of 360.55 .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-fluoro-3’-iodobenzophenone is 1S/C13H7ClFIO/c14-11-7-9(4-5-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Chloro-4-fluoro-3’-iodobenzophenone has a molecular weight of 360.55 . For a similar compound, 3-Chloro-4-fluoroiodobenzene, the boiling point is 94-95 °C at 15 mmHg, and the density is 2.008 g/mL at 25 °C .

Scientific Research Applications

Conductometric Studies

3-Chloro-4-fluoro-3'-iodobenzophenone has been studied in the context of its behavior in solutions, particularly in propylene carbonate. Researchers have investigated the equilibria of solutions containing various substituted benzoic acids, including o-iodobenzoic acids, exploring phenomena such as dissociation and homoconjugation. This research contributes to our understanding of the conductometric properties of such compounds (Srivastava & Mukherjee, 1983).

Quantum Chemical Studies

Quantum chemical studies have been conducted to understand the molecular geometry and chemical reactivity of compounds related to 3-Chloro-4-fluoro-3'-iodobenzophenone. These studies involve the synthesis of various derivatives and analyzing them using spectroscopic techniques. The insights from these studies help in understanding the electronic structures and reactivity of these compounds, which can be critical for their applications in material science or medicinal chemistry (Satheeshkumar et al., 2017).

SNAr Reaction Studies

Research into the SNAr (nucleophilic aromatic substitution) reactions involving 3-Chloro-4-fluoro-3'-iodobenzophenone and related compounds has been explored. These studies investigate how different nucleophiles interact with these compounds, which is fundamental for understanding their chemical behavior and potential applications in synthetic chemistry (Cervera et al., 1996).

Intermolecular Interaction Studies

The intermolecular interactions of derivatives of 3-Chloro-4-fluoro-3'-iodobenzophenone, particularly in the context of 1,2,4-triazole derivatives, have been studied. This research is critical for understanding how these compounds interact in various chemical environments, which can have implications for their use in pharmaceuticals or material science (Shukla et al., 2014).

Spectroscopic Analysis

Spectroscopic studies, including FT-IR and FT-Raman, along with quantum chemical calculations, have been conducted on 4-Chloro-3-iodobenzophenone, a compound closely related to 3-Chloro-4-fluoro-3'-iodobenzophenone. These studies are essential for understanding the vibrational characteristics and electronic properties of these compounds (Prasad et al., 2017).

Polymer Research

Research into polymers derived from fluorinated phthalazinone monomers, closely related to 3-Chloro-4-fluoro-3'-iodobenzophenone, has been conducted. This research focuses on the solubility and thermal properties of these polymers, contributing to the development of new materials with potential applications in engineering and optics (Xiao et al., 2003).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-11-7-9(4-5-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQUYIRBYAYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-3'-iodobenzophenone

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